2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester

Description

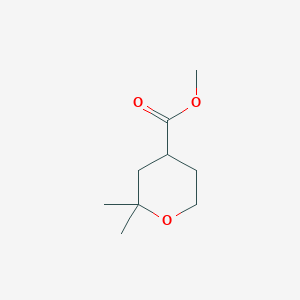

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester (CAS: 110238-91-0) is a cyclic ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Key physical properties include a density of 1.080 g/mL at 20°C, a boiling point of 86°C, and a melting point of 80.5–81°C . The compound features a tetrahydropyran ring substituted with two methyl groups at the 2-position and a methyl ester at the 4-carboxylic acid position. It is classified as harmful and poses risks of severe eye irritation . Its synthesis typically involves catalytic esterification or ring-closing reactions under anhydrous conditions, reflecting its utility as an intermediate in organic synthesis and pharmaceutical manufacturing .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2)6-7(4-5-12-9)8(10)11-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURCEXAQWJZVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213878 | |

| Record name | Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52916-17-3 | |

| Record name | Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52916-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetrahydro-2,2-dimethyl-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, which can be catalyzed by various metal catalysts such as platinum, lanthanide triflates, or silver triflate . The reaction conditions often involve room temperature ionic liquids (RTILs) or other mild conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid methyl ester is a derivative of tetrahydropyran, useful in scientific research for various applications in chemistry, biology, medicine, and industry. The presence of a carboxylic acid functional group and two methyl groups at the 2-position imparts unique chemical and physical properties.

Scientific Research Applications

Chemistry 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid serves as a building block in the synthesis of complex molecules and can be used in various organic reactions.

Biology Derivatives of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid may possess potential biological activity, making them valuable in drug discovery and development.

Medicine Research into the pharmacological properties of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid could lead to new therapeutic agents.

Industry 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid can be employed in the production of specialty chemicals and materials.

Chemical Reactions

2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation The carboxylic acid group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide .

- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

- Substitution Reagents like thionyl chloride can facilitate substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze hydrolysis or oxidation reactions. The presence of the tetrahydropyran ring and ester group allows it to participate in various biochemical processes, potentially affecting cellular functions and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester and Analogs

Reactivity and Stability

- Cyclic vs. Aromatic Systems : The tetrahydropyran ring in the target compound confers rigidity and steric hindrance due to its 2,2-dimethyl substituents, reducing ring-opening reactivity compared to pyridine-based esters (e.g., 2-(6-azidomethyl)-pyridine-4-carboxylic acid methyl ester) .

- Ester Group Stability : The methyl ester in the target compound is less prone to hydrolysis under basic conditions than aliphatic esters (e.g., palmitic acid methyl ester), owing to the electron-withdrawing effect of the adjacent cyclic ether .

- Heterocyclic Comparisons : Thiazoline-based esters (e.g., D-5,5-dimethyl-δ²-thiazoline-4-carboxylic acid methyl ester) exhibit greater ring strain and reactivity in nucleophilic substitutions compared to the more stable tetrahydropyran system .

Biological Activity

2,2-Dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : 2,2-Dimethyl-4-methoxycarbonyl-tetrahydropyran

- Molecular Formula : CHO

- Molecular Weight : 186.25 g/mol

This compound features a tetrahydropyran ring, which is known for its stability and versatility in biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines. The compound has been tested against human tumor cell lines, demonstrating significant antiproliferative activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell proliferation.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, altering their integrity and function.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibitory (MIC = 50 µg/mL) | |

| Anticancer | SH-SY5Y Neuroblastoma Cells | IC = 15 µM | |

| Cytotoxicity | HeLa Cells | Significant cell death at 20 µM |

Case Study: Anticancer Efficacy

A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC value was determined to be approximately 15 µM, indicating potent anticancer properties. Further investigation into the mechanism revealed that the compound induces apoptosis through mitochondrial pathways.

Case Study: Antimicrobial Activity

In a separate study assessing antimicrobial properties against E. coli and Staphylococcus aureus, the compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections.

Q & A

Q. What synthetic strategies are effective for preparing 2,2-dimethyl-tetrahydro-pyran-4-carboxylic acid methyl ester, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Formation of the tetrahydropyran ring with 2,2-dimethyl substituents via cyclization of diols or ketones under acidic conditions (e.g., H₂SO₄ catalysis) .

- Step 2 : Introduction of the carboxylic acid group at position 4 via oxidation (e.g., KMnO₄ in acidic conditions) .

- Step 3 : Esterification with methanol using a dehydrating agent (e.g., H₂SO₄ or DCC) to form the methyl ester .

Key Parameters : - Temperature control during cyclization (80–100°C) minimizes side reactions.

- Anhydrous solvents (e.g., THF) improve esterification efficiency .

- Yields range from 60–85%, depending on purification (e.g., silica chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodological Answer :

- NMR :

- ¹H NMR : Singlets for the 2,2-dimethyl groups (δ 1.2–1.4 ppm) and the methyl ester (δ 3.6–3.8 ppm). Ring protons appear as multiplets (δ 3.0–4.0 ppm) .

- ¹³C NMR : Carbonyl (δ 170–175 ppm), ester methyl (δ 50–55 ppm), and quaternary carbons (δ 30–40 ppm) .

- IR : Strong C=O stretch (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .

- GC/MS : Molecular ion peak at m/z 172 (base peak) and fragmentation patterns confirming the ester group .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives under varying catalytic conditions?

- Methodological Answer : Discrepancies often arise from:

- Solvent polarity : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid shifts .

- Impurity peaks : Purify via preparative HPLC or recrystallization to remove unreacted intermediates .

- Dynamic effects : Variable temperature NMR (e.g., 25°C vs. −40°C) resolves conformational exchange broadening in the tetrahydropyran ring .

Example : A 2024 study resolved conflicting δ 3.4 ppm signals by identifying residual water in D₂O, corrected via molecular sieves .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound, and which chiral catalysts are most effective?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization (e.g., 90% ee achieved) .

- Kinetic Resolution : Lipase-catalyzed esterification (e.g., CAL-B) selectively reacts one enantiomer, improving ee to >95% .

- Catalytic Systems : Pd/(S)-Xyl-SEGPHOS complexes in hydrogenation steps yield 85–92% ee .

Validation : Chiral HPLC (Chiralpak AD-H column) confirms purity, with mobile phase: hexane/isopropanol (90:10) .

Q. How does steric hindrance from the 2,2-dimethyl groups influence nucleophilic substitution at the tetrahydropyran ring?

- Methodological Answer :

- Steric Effects : The dimethyl groups reduce ring flexibility, slowing SN2 reactions (e.g., krel = 0.3 vs. unsubstituted analogs) .

- Mitigation Strategies :

- Use bulky nucleophiles (e.g., tert-butoxide) to leverage steric repulsion.

- Elevated temperatures (80–100°C) and polar aprotic solvents (DMF) enhance reactivity .

Case Study : Substitution with NaN₃ in DMF at 100°C achieved 70% yield vs. 40% at 25°C .

Troubleshooting & Compliance

Q. How to resolve low yields in esterification steps due to moisture sensitivity?

- Methodological Answer :

- Use anhydrous MeOH (distilled over MgSO₄) and molecular sieves (3Å) .

- Replace DCC with EDC·HCl for milder conditions .

- Monitor reaction progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) .

Q. What safety protocols are critical when handling this compound in pharmacological assays?

- Compliance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.